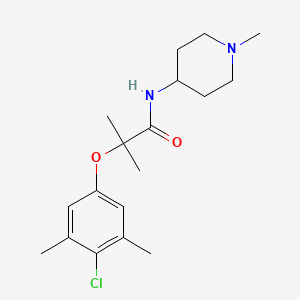
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as SR9011, is a synthetic compound that belongs to the class of Rev-Erbα agonists. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide works by activating the nuclear receptor Rev-Erbα, which plays a crucial role in regulating the circadian rhythm and metabolism. Activation of Rev-Erbα by 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide leads to the suppression of genes involved in gluconeogenesis and lipogenesis, resulting in improved glucose and lipid metabolism. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide also inhibits the activity of the oncogene c-Myc, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It improves glucose and lipid metabolism by increasing insulin sensitivity and reducing hepatic glucose production. It also reduces inflammation and oxidative stress in the heart, leading to improved cardiac function. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities with high purity. It has been extensively studied in preclinical models, making it a well-characterized compound. However, 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Orientations Futures
There are several future directions for 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide research. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to fully understand its mechanism of action and identify potential side effects. Overall, 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction between 4-chloro-3,5-dimethylphenol and 1-methylpiperidine-4-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to yield 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. The synthesis method has been optimized to produce high yields of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide with excellent purity.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose and lipid metabolism in preclinical studies, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12-10-15(11-13(2)16(12)19)23-18(3,4)17(22)20-14-6-8-21(5)9-7-14/h10-11,14H,6-9H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQRTPPGGAUTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)


![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)
![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)